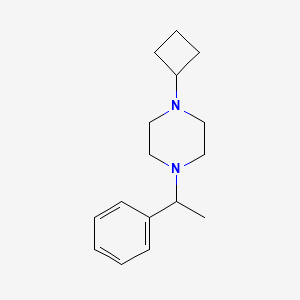![molecular formula C18H22N6O B15115677 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B15115677.png)
2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a pyridazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazine derivative: This can be achieved through the reaction of 5-ethyl-6-methylpyridazine with appropriate reagents to introduce the desired functional groups.
Attachment of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Formation of the pyrimidine ring: The final step involves the construction of the pyrimidine ring, which can be achieved through cyclization reactions involving nitriles and other reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile: shares structural similarities with other pyrimidine and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H22N6O |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C18H22N6O/c1-3-15-10-17(23-22-13(15)2)25-12-14-5-8-24(9-6-14)18-20-7-4-16(11-19)21-18/h4,7,10,14H,3,5-6,8-9,12H2,1-2H3 |
Clé InChI |
KRBHGFUOIMWXGR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=CC(=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)

![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)

![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![4-Methoxy-7-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15115636.png)
![5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115637.png)
![9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115639.png)
![4-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzene-1-sulfonamide](/img/structure/B15115646.png)


![1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B15115662.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine](/img/structure/B15115665.png)
